Bicyclo[4.2.0]oct-7-en-2-one
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Overview
Description
Bicyclo[420]oct-7-en-2-one is an organic compound with the molecular formula C8H10O It is a bicyclic structure that includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-7-en-2-one can be synthesized through various methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . Another method involves trapping the unstable tautomer with benzylideneacetoneiron tricarbonyl to form a stable intermediate, which is then oxidatively cleaved with ceric ammonium nitrate at low temperatures .
Industrial Production Methods
While specific industrial production methods for Bicyclo[42
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the olefinic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[4.2.0]oct-7-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one involves its interaction with various molecular targets. The compound can undergo disrotatory ring opening to form cyclooctadiene derivatives . This process is facilitated by specific catalysts and reaction conditions, which influence the compound’s reactivity and the pathways involved.
Comparison with Similar Compounds
Bicyclo[4.2.0]oct-7-en-2-one can be compared with other bicyclic compounds such as:
Bicyclo[4.2.0]oct-1-ene: This compound has a similar bicyclic structure but differs in the position of the double bond.
Bicyclo[4.2.0]octa-2,4-dien-7-one: This compound has additional double bonds, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the ketone functional group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
bicyclo[4.2.0]oct-7-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGARQJICZOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC2C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499029 |
Source
|
Record name | Bicyclo[4.2.0]oct-7-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21604-44-4 |
Source
|
Record name | Bicyclo[4.2.0]oct-7-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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